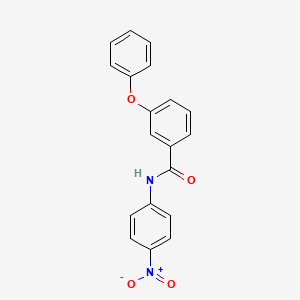

N-(4-nitrophenyl)-3-phenoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to “N-(4-nitrophenyl)-3-phenoxybenzamide” often involves catalytic hydrogenation . For instance, N-4-nitrophenyl nicotinamide can be selectively catalyzed using a stabilized Pd nanoparticle-organic-silica catalyst . The synthesis of other related compounds involves the use of 4-nitrophenol .Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol has been extensively studied and is considered a benchmark reaction to assess the activity of nanostructured materials . This reaction is often used to test synthesized efficient catalytic nanostructured materials .Aplicaciones Científicas De Investigación

Polymer Synthesis and Characterization

N-(4-nitrophenyl)-3-phenoxybenzamide is utilized in the synthesis of novel thermally stable polyimides. A study by Mehdipour‐Ataei, Sarrafi, and Hatami (2004) demonstrated the preparation of a novel diamine with built-in sulfone, ether, and amide structure, leading to the creation of poly(sulfone ether amide imide)s. These polymers were characterized and evaluated for their properties, highlighting the application of N-(4-nitrophenyl)-3-phenoxybenzamide in advanced materials science (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).

Corrosion Inhibition Studies

The compound has been investigated for its role in corrosion inhibition. Mishra et al. (2018) explored the effect of substituents on N-Phenyl-benzamide derivatives in the acidic corrosion of mild steel. Their study revealed that substituents like nitro groups impact the inhibition efficiency, providing insights into the protective capabilities of these compounds in industrial applications (Mishra et al., 2018).

Biosensor Development

In the field of biosensors, Karimi-Maleh et al. (2014) described the development of a high-sensitive biosensor using a N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs modified carbon paste electrode. This biosensor was effective for the electrocatalytic determination of glutathione and piroxicam, demonstrating the potential of N-(4-nitrophenyl)-3-phenoxybenzamide derivatives in medical diagnostics and analytical chemistry (Karimi-Maleh et al., 2014).

Electrocatalysis and Electrochemical Studies

Silvester et al. (2006) investigated the electrochemical reduction of nitrobenzene and 4-nitrophenol, providing insights into the electrocatalytic properties of related compounds. Their research contributes to a better understanding of the electrochemical behaviors of nitroaromatics, which could have implications in environmental remediation and electrochemical sensors (Silvester et al., 2006).

Safety and Hazards

Propiedades

IUPAC Name |

N-(4-nitrophenyl)-3-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4/c22-19(20-15-9-11-16(12-10-15)21(23)24)14-5-4-8-18(13-14)25-17-6-2-1-3-7-17/h1-13H,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSNNAVBTXFTIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-5-chloro-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]pyridine-4-carboxamide](/img/structure/B2927396.png)

![2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2927398.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-difluorobenzamide](/img/structure/B2927400.png)

![2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2927401.png)

![3H-Imidazo[4,5-c]quinolin-2-ylmethanamine;dihydrochloride](/img/structure/B2927404.png)

![N-((1-ethylpyrrolidin-2-yl)methyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2927409.png)

![N-(1-benzylpiperidin-4-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2927411.png)

![3-(4-Fluorophenyl)-7-[(2-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2927412.png)

![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(ethyne-2,1-diyl))dibenzaldehyde](/img/structure/B2927413.png)